4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine
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Overview
Description
4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core substituted with a 2-bromophenoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 2-aminothiophene-3-carboxylate derivatives with formic acid or triethyl orthoformate to form the thieno[2,3-d]pyrimidine core . The bromophenoxy group can be introduced via nucleophilic substitution reactions using 2-bromophenol and suitable leaving groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. Catalysts such as palladium complexes may be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: Formation of additional rings through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents such as dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted thieno[2,3-d]pyrimidines.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with different oxidation states.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt signal transduction pathways critical for cancer cell growth and survival. This inhibition can lead to apoptosis or programmed cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Purine Analogues: Structurally related to purines, which are essential components of nucleic acids.
Uniqueness
4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its bromophenoxy group enhances its ability to interact with biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
4-(2-bromophenoxy)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-9-3-1-2-4-10(9)16-11-8-5-6-17-12(8)15-7-14-11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZIDZYJGYCDAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C3C=CSC3=NC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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